8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione
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Overview
Description
8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by the presence of an iodine atom at the 8th position of the benzo[d][1,3]oxazine ring
Mechanism of Action
Target of Action
Similar compounds, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Related compounds have been shown to inhibit cell proliferation , suggesting that this compound may also interact with cellular targets to inhibit growth and proliferation.
Biochemical Pathways
Given the reported cell proliferation inhibition of similar compounds , it is plausible that this compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been reported to inhibit cell proliferation , suggesting that this compound may also have anti-proliferative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of N-(2-alkynyl)aryl benzamides. A gold(I)-catalyzed cycloisomerization procedure is often employed, which allows for the chemoselective oxygen cyclization via the 6-exo-dig pathway. This method yields the desired heterocycles in modest to good chemical yields under mild reaction conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Material Science: The oxazine ring structure is of interest for developing heat-resistant and electronic materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Comparison with Similar Compounds
3,4-Dihydro-2H-benzo[e][1,3]oxazine: This compound shares a similar oxazine ring structure but differs in its substitution pattern and biological activity.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another related compound with a bromine atom instead of iodine, showing different chemical and biological properties.
Uniqueness: 8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione is unique due to the presence of the iodine atom, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
8-iodo-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBBBGFLPWOTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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